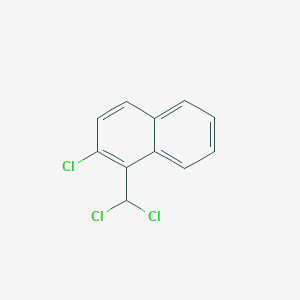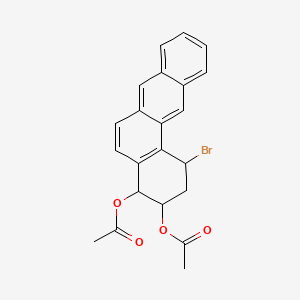![molecular formula C19H26N2 B14430297 N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 83038-25-9](/img/structure/B14430297.png)
N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes two phenylene groups connected by a methylene bridge, each bonded to a methylmethanamine group. This structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of 4,4’-methylenebis(N,N-dimethylaniline) with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is usually purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylene compounds. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the methylmethanamine groups.
N,N’-Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar methylene-bridged structure but includes piperazinecarboxamide groups instead of methylmethanamine.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Another structurally related compound used in various industrial applications.
Uniqueness
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is unique due to its specific combination of phenylene and methylmethanamine groups. This structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
83038-25-9 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-[4-[[4-[(dimethylamino)methyl]phenyl]methyl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15-21(3)4/h5-12H,13-15H2,1-4H3 |
Clé InChI |
GIRRFENKTJRBIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)CC2=CC=C(C=C2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
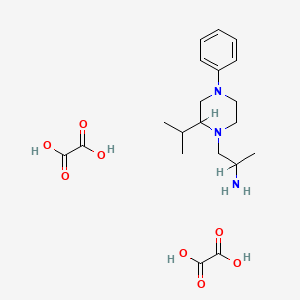
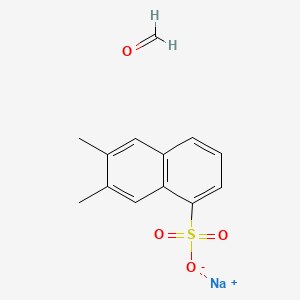
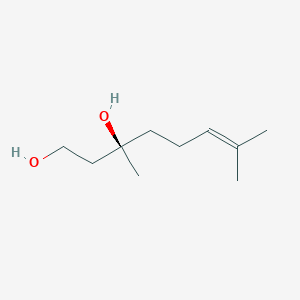

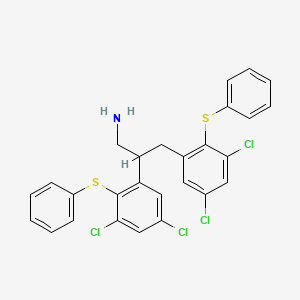
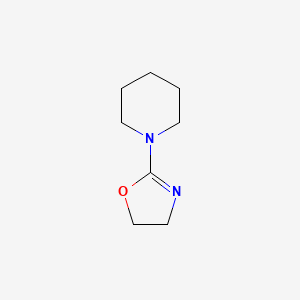
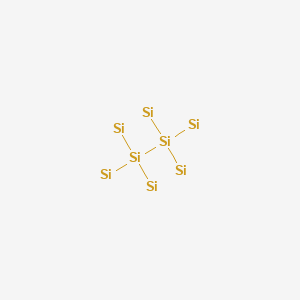
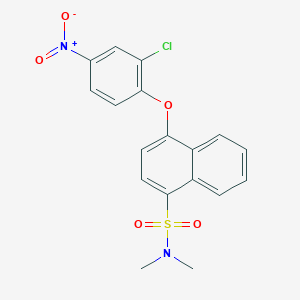
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
